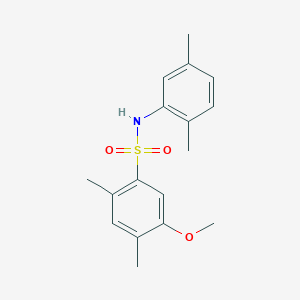
(Hept-6-én-1-yl)(méthyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Hept-6-en-1-yl)(methyl)amine is an organic compound characterized by the presence of a hept-6-en-1-yl group attached to a methylamine moiety. This compound is of interest due to its unique structure, which combines an alkene with an amine, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
(Hept-6-en-1-yl)(methyl)amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amine oxidases.
Industry: (Hept-6-en-1-yl)(methyl)amine is used in the production of specialty chemicals and as a building block in polymer synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-en-1-yl)(methyl)amine typically involves the reaction of hept-6-en-1-ol with methylamine. The process can be carried out under mild conditions using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The general reaction scheme is as follows:
Hept-6-en-1-ol+MethylaminePd/C(Hept-6-en-1-yl)(methyl)amine
Industrial Production Methods: In an industrial setting, the production of (Hept-6-en-1-yl)(methyl)amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: (Hept-6-en-1-yl)(methyl)amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation of the alkene group results in the formation of a diol.
Reduction: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the saturation of the alkene group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Formation of diols
Reduction: Formation of saturated amines
Substitution: Formation of substituted amines
Mécanisme D'action
The mechanism by which (Hept-6-en-1-yl)(methyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can participate in electrophilic addition reactions, further modifying the activity of the compound.
Molecular Targets and Pathways:
Enzymes: Amine oxidases, which catalyze the oxidation of amines.
Receptors: Potential interaction with neurotransmitter receptors due to its amine functionality.
Comparaison Avec Des Composés Similaires
(Hept-6-en-1-yl)(methyl)amine can be compared with other similar compounds, such as:
Hept-6-en-1-amine: Lacks the methyl group, making it less versatile in substitution reactions.
Methylamine: Lacks the hept-6-en-1-yl group, limiting its applications in organic synthesis.
Hept-6-en-1-ylamine: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: The combination of the hept-6-en-1-yl group with a methylamine moiety makes (Hept-6-en-1-yl)(methyl)amine unique in its reactivity and versatility, allowing it to participate in a wide range of chemical reactions and applications.
Propriétés
IUPAC Name |
N-methylhept-6-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-7-8-9-2/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYADGCARWUNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)






![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)


![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)


